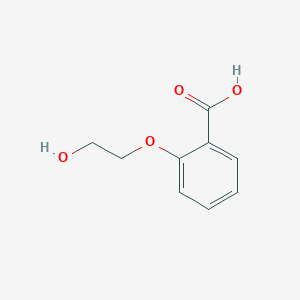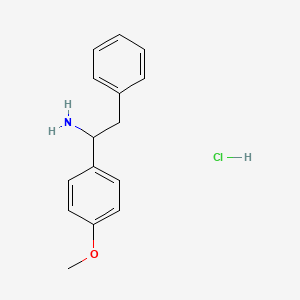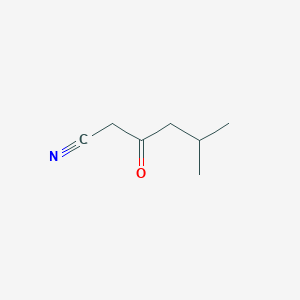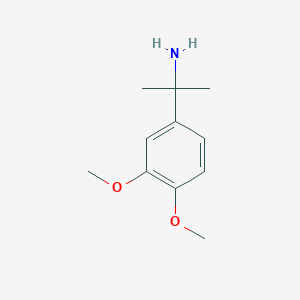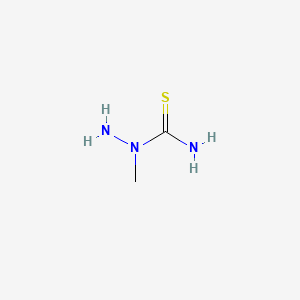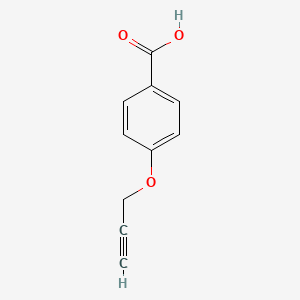
4-(Prop-2-yn-1-yloxy)benzoesäure
Übersicht
Beschreibung
4-(Prop-2-yn-1-yloxy)benzoic acid is a chemical compound that belongs to the family of benzoic acid derivatives. It is characterized by the presence of a propargyloxy substituent attached to the benzene ring. This functional group is known for its reactivity and is often used in various chemical synthesis processes due to its ability to participate in a wide range of chemical reactions.
Synthesis Analysis
The synthesis of 4-(Prop-2-yn-1-yloxy)benzoic acid has been achieved using a phase transfer catalyst in an aqueous medium. The process involves the reaction of 4-hydroxylbenzoic acid with 3-bromopropyne in the presence of PEG 600, sodium hydroxide, and water at 75°C for 72 hours. This method has been shown to yield the product with an efficiency of up to 85% under optimal conditions .
Molecular Structure Analysis
While the specific molecular structure analysis of 4-(Prop-2-yn-1-yloxy)benzoic acid is not detailed in the provided papers, related compounds have been studied using various spectroscopic techniques. For instance, azo-benzoic acids have been characterized using NMR, UV-VIS, and IR spectroscopy, and their molecular structures have been optimized using density functional theory . Similarly, the crystal structures of other benzoic acid derivatives have been determined using X-ray crystallography, providing insights into their molecular geometries .
Chemical Reactions Analysis
The propargyloxy group in 4-(Prop-2-yn-1-yloxy)benzoic acid is known to undergo various chemical reactions. For example, the azo-benzoic acids exhibit acid-base dissociation and azo-hydrazone tautomerism in solution, with the extent of these equilibria being dependent on solvent composition and pH . Additionally, the synthesis of related compounds involves reactions such as alkylation, condensation, and benzannulation, which are key steps in forming the benzene ring and introducing various substituents .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(Prop-2-yn-1-yloxy)benzoic acid can be inferred from the properties of similar compounds. For instance, the solubility of azo-benzoic acids in organic solvents and their behavior in mixed solvent systems have been studied . The synthesis of other benzoic acid derivatives has provided information on their yields, purity, and optimal reaction conditions, which are important for understanding their physical properties and reactivity .
Wissenschaftliche Forschungsanwendungen
Synthese von chemischen Sonden
4-(Prop-2-yn-1-yloxy)benzoesäure: wird bei der Synthese von chemischen Sonden verwendet. Diese Sonden sind wichtige Werkzeuge in der Molekularbiologie, die es Forschern ermöglichen, biologische Prozesse zu verfolgen. Die Verbindung dient als trifunktioneller Baustein, der ein lichtaktivierbares Benzophenon, ein Alkin-Tag für die Click-Chemie und einen synthetischen Carbonsäure-Handgriff umfasst .
Click-Chemie
Die in This compound vorhandene Alkingruppe macht sie zu einem wertvollen Reagenz in Anwendungen der Click-Chemie. Click-Chemie ist eine Klasse von biokompatiblen chemischen Reaktionen, die weit verbreitet in der Biokonjugation eingesetzt werden, bei der zwei Moleküle miteinander verbunden werden, was häufig in der Wirkstoffforschung und der Biomolekülmarkierung verwendet wird .
Vernetzungsreagenz
Diese Verbindung wird aufgrund des Vorhandenseins einer Benzophenongruppe auch als Vernetzungsreagenz verwendet. Vernetzung ist ein Prozess, bei dem zwei oder mehr Moleküle miteinander verbunden werden, was bei der Untersuchung von Protein-Protein-Wechselwirkungen und der Stabilisierung von Multiprotein-Komplexen für die Strukturanalyse hilfreich sein kann .
Photopharmakologie
Die lichtaktivierte Benzophenongruppe in This compound kann in der Photopharmakologie verwendet werden. Dieses Gebiet befasst sich mit der Verwendung von Licht zur Steuerung der Aktivität eines pharmakologischen Wirkstoffs, was potenzielle Anwendungen bei der Entwicklung von Therapien bietet, die durch Licht aktiviert oder deaktiviert werden können .
Materialwissenschaft
In der Materialwissenschaft kann This compound verwendet werden, um die Oberflächeneigenschaften von Materialien zu modifizieren. Die Carbonsäuregruppe kann kovalente Bindungen mit Oberflächengruppen auf Materialien bilden, wodurch ihre Hydrophobizität oder Hydrophilie verändert wird, was entscheidend für die Entwicklung neuer Materialien mit spezifischen Eigenschaften ist .
Organische Synthese
Schließlich ist This compound ein vielseitiger Baustein in der organischen Synthese. Es kann verwendet werden, um komplexe organische Moleküle über verschiedene synthetische Wege zu konstruieren. Die funktionellen Gruppen der Verbindung ermöglichen mehrere Reaktionspunkte, die die Synthese einer Vielzahl chemischer Strukturen ermöglichen .
Wirkmechanismus
Target of Action
It is used as a chemical probe in synthesis, suggesting that it may interact with a variety of biological targets .
Mode of Action
4-(Prop-2-yn-1-yloxy)benzoic acid is a trifunctional building block that contains a light-activated benzophenone, an alkyne tag, and a carboxylic acid synthetic handle . When appended to a ligand or pharmacophore through its acid linker, this compound allows for UV light-induced covalent modification of a biological target . This suggests that the compound may interact with its targets through a photoactivation mechanism, leading to covalent bonding and potential downstream effects .
Biochemical Pathways
Given its role in chemical probe synthesis, it is likely that the compound could influence a variety of pathways depending on the ligand or pharmacophore to which it is attached .
Result of Action
The molecular and cellular effects of 4-(Prop-2-yn-1-yloxy)benzoic acid’s action are likely to be diverse, given its role as a building block in chemical probe synthesis . The exact effects would depend on the specific biological target and the ligand or pharmacophore to which the compound is attached .
Action Environment
Given its photoactivation mechanism, factors such as light exposure could potentially influence its action .
Safety and Hazards
Eigenschaften
IUPAC Name |
4-prop-2-ynoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-2-7-13-9-5-3-8(4-6-9)10(11)12/h1,3-6H,7H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFYYZJGIFWLQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90389013 | |
| Record name | 4-(prop-2-yn-1-yloxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90389013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21926-55-6 | |
| Record name | 4-(prop-2-yn-1-yloxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90389013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(prop-2-yn-1-yloxy)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

